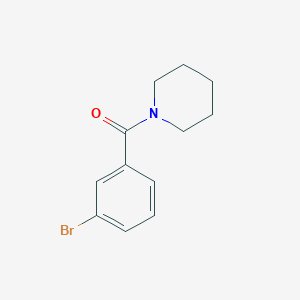

1-(3-Bromobenzoyl)piperidine

Vue d'ensemble

Description

1-(3-Bromobenzoyl)piperidine is a chemical compound with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol . It consists of a piperidine ring bonded to a 3-bromobenzoyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of 1-(3-Bromobenzoyl)piperidine typically involves the reaction of 3-bromobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

1-(3-Bromobenzoyl)piperidine undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom on the benzene ring is susceptible to nucleophilic substitution reactions.

Formation of Derivatives: The amine group in the piperidine ring can react with various electrophiles to form new derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The structural characteristics of 1-(3-bromobenzoyl)piperidine suggest its utility in the development of pharmaceuticals targeting various biological pathways. Its unique functional groups allow for interactions with specific enzymes and receptors, making it a candidate for drug design.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism and diabetes management. The inhibition of this enzyme can lead to reduced blood glucose levels, positioning such compounds as potential antidiabetic therapies.

Table 1: Comparison of Enzyme Inhibitors Related to this compound

| Compound Name | Target Enzyme | Inhibition Activity |

|---|---|---|

| This compound | α-Glucosidase | Significant |

| 1-(4-Bromobenzoyl)-4-piperidinol | α-Glucosidase | Moderate |

| 1-(3-Chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine | α-Glucosidase | Significant |

Anticancer Research

Recent studies have highlighted the anticancer properties of piperidine derivatives, including this compound. These compounds have shown efficacy against various cancer types by modulating critical signaling pathways involved in cancer progression.

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions, allowing for the exploration of its derivatives and analogs. These derivatives may exhibit enhanced pharmacological properties or reduced side effects compared to the parent compound.

Mécanisme D'action

The mechanism of action of 1-(3-Bromobenzoyl)piperidine, particularly its anticancer properties, involves several molecular targets and pathways:

Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspase-dependent pathways.

Signaling Pathways: It regulates crucial signaling pathways essential for cancer progression, such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK.

Comparaison Avec Des Composés Similaires

1-(3-Bromobenzoyl)piperidine can be compared with other piperidine derivatives and bromobenzoyl compounds:

Piperine: Another piperidine derivative with significant anticancer potential.

3-Bromobenzoic Acid: A simpler compound that shares the bromobenzoyl group but lacks the piperidine ring.

The uniqueness of this compound lies in its combination of a piperidine ring and a bromobenzoyl group, which imparts specific chemical reactivity and biological activity, making it valuable for various research applications.

Activité Biologique

1-(3-Bromobenzoyl)piperidine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted with a bromobenzoyl group. The synthesis typically involves the reaction of 3-bromobenzoyl chloride with piperidine in an organic solvent like dichloromethane, using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction .

Enzyme Interactions

The compound has been shown to interact with various enzymes, notably cytochrome P450 monooxygenase, which is crucial for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways, influencing the pharmacokinetics of co-administered drugs .

Cellular Effects

This compound affects cellular processes such as:

- Cell Signaling: Modulates signaling pathways that are vital for cellular function and gene expression.

- Gene Expression: Alters transcriptional activity in response to external stimuli, potentially impacting cell growth and survival .

The mechanism by which this compound exerts its biological effects involves several key pathways:

- Apoptosis Induction: The compound can trigger apoptosis in cancer cells through caspase-dependent pathways, which are essential for programmed cell death .

- Signaling Pathways: It regulates critical pathways like STAT-3, NF-κB, PI3k/Akt, and JNK/p38-MAPK, all of which are implicated in cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors .

- Comparative studies with other piperidine derivatives indicated that this compound exhibited superior cytotoxicity against specific cancer models compared to standard chemotherapeutics like bleomycin .

In Vivo Studies

Animal model studies have shown that different dosages of this compound yield varying effects:

- Lower doses may enhance metabolic functions, while higher doses are associated with significant tumor reduction in xenograft models .

Comparison with Similar Compounds

| Compound | Anticancer Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Induces apoptosis; modulates signaling |

| Piperine | Moderate | Inhibits MAO-A and MAO-B |

| 3-Bromobenzoic Acid | Low | Non-specific interactions |

This table illustrates the unique profile of this compound compared to other related compounds.

Potential Therapeutic Applications

The compound's ability to modulate important biological pathways positions it as a candidate for various therapeutic applications:

- Cancer Therapy: Due to its apoptotic effects and ability to disrupt cancer signaling pathways.

- Pain Management: Its interaction with pain-related receptors suggests potential applications in analgesia .

- Metabolic Disorders: Its influence on metabolic pathways indicates possible roles in treating conditions like obesity and diabetes .

Propriétés

IUPAC Name |

(3-bromophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQIJRCKRUAHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354936 | |

| Record name | 1-(3-Bromobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-53-8 | |

| Record name | 1-(3-Bromobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.